molecular formula C15H22O2 B2601689 2-[(2-Ethylhexyl)oxy]benzaldehyde CAS No. 40359-42-0

2-[(2-Ethylhexyl)oxy]benzaldehyde

Cat. No.: B2601689
CAS No.: 40359-42-0
M. Wt: 234.339
InChI Key: MNTJRIYRCNEAPV-UHFFFAOYSA-N
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Description

“2-[(2-Ethylhexyl)oxy]benzaldehyde” is a chemical compound with the CAS Number 40359-42-0 and a molecular weight of 234.34 . It is a liquid in its physical form .


Molecular Structure Analysis

The linear formula of “this compound” is C15H22O2 . The InChI code is 1S/C15H22O2/c1-3-5-8-13 (4-2)12-17-15-10-7-6-9-14 (15)11-16/h6-7,9-11,13H,3-5,8,12H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 234.34 and a linear formula of C15H22O2 .

Scientific Research Applications

Oxygen Affinity and Anti-Sickling Agent

  • Oxygen Affinity Enhancement: Substituted benzaldehydes, like 2-[(2-Ethylhexyl)oxy]benzaldehyde, have been designed to bind preferentially to the oxy conformation of human hemoglobin. This binding enhances the oxygen affinity of hemoglobin, potentially benefiting conditions like sickle cell disease (Beddell et al., 1984).
  • Anti-Sickling Properties: These compounds also show potential as anti-sickling agents. They stabilize the oxygenated form of hemoglobin and inhibit the sickling of erythrocytes in patients with sickle cell disease.

Synthesis and Chemical Properties

  • Synthesis of Labeled Compounds: this compound plays a role in the synthesis of labeled benzaldehydes. These are essential for the synthesis of natural products and pharmaceutical drugs, with applications in isotopic labeling (Boga et al., 2014).
  • Natural Product Isolation: It has been isolated from the mangrove plant Rhizophora mangle, indicating its occurrence in nature and potential for diverse applications (Martins et al., 2017).

Catalytic and Reaction Studies

  • Enzyme-Catalyzed Reactions: The compound is used in studies of enzyme-catalyzed asymmetric C–C-bond formation, highlighting its role in enzymatic processes (Kühl et al., 2007).
  • Reduction Studies: It's also significant in studies of benzaldehyde reduction on metal oxides, providing insights into chemical reduction processes (Haffad et al., 1997).

Photocatalytic Applications

  • Photocatalytic Oxidation: The compound is investigated in the selective oxidation of benzyl alcohol to benzaldehyde using photocatalytic systems, demonstrating its potential in green chemistry applications (Marotta et al., 2011).

Safety and Hazards

The safety information for “2-[(2-Ethylhexyl)oxy]benzaldehyde” includes several hazard statements: H302, H312, H332 . The precautionary statements include P260, P270, P280, P402 + P404 . It’s important to handle this chemical with care, following all safety precautions.

Properties

IUPAC Name

2-(2-ethylhexoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-3-5-8-13(4-2)12-17-15-10-7-6-9-14(15)11-16/h6-7,9-11,13H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTJRIYRCNEAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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